molecular formula C10H9N3O2 B8366711 1-(Allyloxycarbonyl)benzotriazole

1-(Allyloxycarbonyl)benzotriazole

Cat. No.: B8366711
M. Wt: 203.20 g/mol
InChI Key: YOLMTYMZZHLITG-UHFFFAOYSA-N
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Description

1-(Allyloxycarbonyl)benzotriazole is a compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis. The unique structure of this compound imparts specific physicochemical properties, making it a valuable compound for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Allyloxycarbonyl)benzotriazole typically involves the reaction of 1H-benzo[d][1,2,3]triazole with allyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(Allyloxycarbonyl)benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(Allyloxycarbonyl)benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Allyloxycarbonyl)benzotriazole involves its interaction with specific molecular targets. The benzotriazole moiety can form hydrogen bonds and π-π stacking interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The allyl group can undergo metabolic transformations, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1H-benzo[d][1,2,3]triazole
  • 1-Allyl-1H-benzo[d][1,2,3]triazole
  • 1H-1,2,3-triazole derivatives

Uniqueness

1-(Allyloxycarbonyl)benzotriazole stands out due to its unique combination of the benzotriazole ring and the allyl ester group. This combination imparts specific reactivity and biological activity, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

prop-2-enyl benzotriazole-1-carboxylate

InChI

InChI=1S/C10H9N3O2/c1-2-7-15-10(14)13-9-6-4-3-5-8(9)11-12-13/h2-6H,1,7H2

InChI Key

YOLMTYMZZHLITG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)N1C2=CC=CC=C2N=N1

Origin of Product

United States

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